Melting Point & LogP vs. Unsubstituted Scaffold
The introduction of a para-bromine substituent significantly increases the melting point and moderately increases the calculated lipophilicity compared to the unsubstituted core scaffold, impacting both purification protocol and pharmacokinetic profile prediction. The melting point of 4-bromo-N-(cyanomethyl)benzamide is reported as 170–172 °C [1], which is substantially higher than the 95–97 °C reported for N-(cyanomethyl)benzamide . The measured logP of 1.294 [1] and computed XLogP3 of 1.7 [2] for the brominated compound also represent an increase over the unsubstituted analog's lower lipophilicity.
| Evidence Dimension | Physiochemical properties: melting point and lipophilicity |
|---|---|
| Target Compound Data | Melting point: 170–172 °C; Measured logP: 1.294; Computed XLogP3: 1.7 |
| Comparator Or Baseline | N-(Cyanomethyl)benzamide (unsubstituted): Melting point: 95–97 °C; Computed XLogP3: ~1.0 |
| Quantified Difference | Melting point elevation: ~73–77 °C; LogP increase: ~0.3–0.7 units |
| Conditions | Standard laboratory measurement conditions; Computed via PubChem XLogP3 algorithm. |
Why This Matters
A higher melting point can simplify purification by recrystallization, and altered logP impacts the solubility and permeability profile in early drug discovery, directly influencing the prioritization of the 4-bromo variant over the unsubstituted scaffold for specific programs.
- [1] Enamine LLC / Chembase.cn. Property data for 4-bromo-N-(cyanomethyl)benzamide (CAS 99208-44-3). View Source
- [2] PubChem. Computed XLogP3 for 4-bromo-N-(cyanomethyl)benzamide (CID 3113343). View Source
